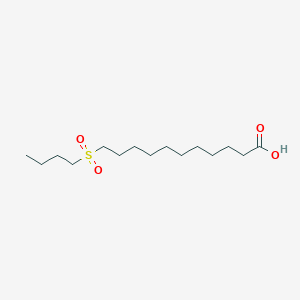
11-(Butylsulfonyl)undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Butylsulfonyl)undecanoic acid is an organic compound with the molecular formula C15H30O4S It is a sulfonyl derivative of undecanoic acid, characterized by the presence of a butylsulfonyl group attached to the eleventh carbon of the undecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Butylsulfonyl)undecanoic acid typically involves the sulfonylation of undecanoic acid. One common method is the reaction of undecanoic acid with butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C11H22O2+C4H9SO2Cl→C15H30O4S+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
11-(Butylsulfonyl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The butylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted undecanoic acid derivatives.
Applications De Recherche Scientifique
11-(Butylsulfonyl)undecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mécanisme D'action
The mechanism of action of 11-(Butylsulfonyl)undecanoic acid involves its interaction with cellular components. In biological systems, it may exert its effects by disrupting cell membrane integrity or interfering with metabolic pathways. The sulfonyl group can interact with proteins and enzymes, leading to alterations in their function. Additionally, the compound may induce oxidative stress, resulting in cellular damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Mercaptoundecanoic acid: Contains a thiol group instead of a sulfonyl group.
11-Bromo-undecanoic acid: Contains a bromine atom instead of a sulfonyl group.
11-Aminoundecanoic acid: Contains an amino group instead of a sulfonyl group.
Uniqueness
11-(Butylsulfonyl)undecanoic acid is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the sulfonyl group can participate in specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
4466-25-5 |
|---|---|
Formule moléculaire |
C15H30O4S |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
11-butylsulfonylundecanoic acid |
InChI |
InChI=1S/C15H30O4S/c1-2-3-13-20(18,19)14-11-9-7-5-4-6-8-10-12-15(16)17/h2-14H2,1H3,(H,16,17) |
Clé InChI |
FGKIKHQZLAKXAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



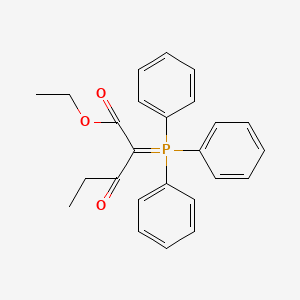

![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
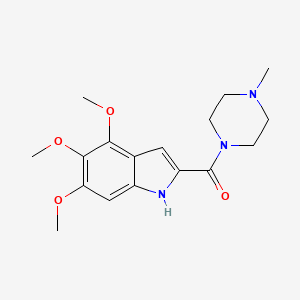
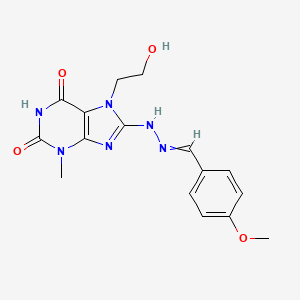
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
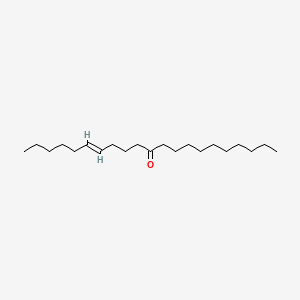



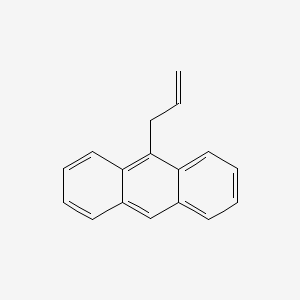
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)
